molecular formula C14H18BO2P B1147550 (R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane CAS No. 131740-16-4

(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane

Cat. No.: B1147550
CAS No.: 131740-16-4
M. Wt: 260.08
InChI Key:
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Description

®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane is a chiral organophosphorus compound with the molecular formula C14H17BO2P.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane typically involves the reaction of ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite] with a borane source. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include borane-tetrahydrofuran complex and anhydrous solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high stereochemical purity .

Chemical Reactions Analysis

Types of Reactions: ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinite compounds .

Scientific Research Applications

®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The borane group plays a crucial role in these interactions, facilitating the transfer of hydride ions and other reactive species .

Comparison with Similar Compounds

  • ®-(+)-[O-Methyl (O-anisyl)phenylphosphine]
  • ®-(+)-[O-Methyl (O-anisyl)phenylphosphine oxide]
  • ®-(+)-[O-Methyl (O-anisyl)phenylphosphine sulfide]

Comparison: ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane is unique due to its borane group, which imparts distinct reactivity and properties compared to its phosphine, phosphine oxide, and phosphine sulfide analogs. The presence of the borane group enhances its ability to participate in hydride transfer reactions and makes it a valuable reagent in asymmetric synthesis .

Properties

InChI

InChI=1S/C14H15BO2P/c1-16-13-10-6-7-11-14(13)18(15,17-2)12-8-4-3-5-9-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGUFVXWRRLRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-][P+](C1=CC=CC=C1)(C2=CC=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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